molecular formula C18H16ClN3O3S B2917762 4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)butanamide CAS No. 1903171-32-3

4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)butanamide

Cat. No.: B2917762
CAS No.: 1903171-32-3
M. Wt: 389.85
InChI Key: LJPJXQOMQLVNHY-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)butanamide is a useful research compound. Its molecular formula is C18H16ClN3O3S and its molecular weight is 389.85. The purity is usually 95%.
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Biological Activity

The compound 4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)butanamide , identified by its CAS number 1903171-32-3 , is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H16ClN3O3SC_{18}H_{16}ClN_{3}O_{3}S with a molecular weight of 389.9 g/mol . The structure features a chlorophenyl group and a thieno[2,3-d]pyrimidine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₆ClN₃O₃S
Molecular Weight389.9 g/mol
CAS Number1903171-32-3

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activities. For instance, derivatives of thienopyrimidines have shown efficacy against various viral infections, suggesting that this compound may also possess similar properties due to its structural analogies.

Antitumor Activity

Research has demonstrated that thieno[2,3-d]pyrimidine derivatives can inhibit tumor cell proliferation. In vitro studies have shown that related compounds can induce apoptosis in cancer cells, indicating potential use in cancer therapy. The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation.

The proposed mechanism of action involves the interaction with specific biological targets such as enzymes or receptors that play crucial roles in cellular signaling pathways. For instance, the presence of the chlorophenyl group may enhance lipophilicity, allowing better membrane penetration and subsequent interaction with intracellular targets.

Case Studies and Research Findings

  • Antiviral Screening : A study screened several thieno[2,3-d]pyrimidine derivatives for antiviral activity against influenza virus. The results indicated that compounds with similar structures to this compound showed significant inhibition of viral replication in vitro.
  • Cytotoxicity Assays : In a cytotoxicity assay against various cancer cell lines (e.g., HeLa and MCF-7), derivatives demonstrated IC50 values in the micromolar range, suggesting effective antiproliferative effects. The study highlighted the importance of structural modifications in enhancing biological activity.
  • Mechanistic Studies : Research involving molecular docking simulations suggested that the compound binds effectively to target proteins involved in cell signaling pathways associated with cancer progression, providing insights into its potential therapeutic applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-4-oxo-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c19-13-3-1-12(2-4-13)15(23)5-6-16(24)20-8-9-22-11-21-17-14(18(22)25)7-10-26-17/h1-4,7,10-11H,5-6,8-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPJXQOMQLVNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)NCCN2C=NC3=C(C2=O)C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.